molecular formula C11H15BrO3 B13453627 Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13453627
M. Wt: 275.14 g/mol
InChI Key: CIYWOIHSEMQBQZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoacetyl)bicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a bromoacetyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the bromoacetyl group: This step involves the bromination of the acetyl group using bromine or a brominating agent such as N-bromosuccinimide.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.

    Reduction reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reduction can produce an alcohol.

Scientific Research Applications

Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.

    Material science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chloroacetyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-iodoacetyl)bicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-(2-fluoroacetyl)bicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H15BrO3/c1-15-9(14)11-4-2-10(7-11,3-5-11)8(13)6-12/h2-7H2,1H3

InChI Key

CIYWOIHSEMQBQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(=O)CBr

Origin of Product

United States

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